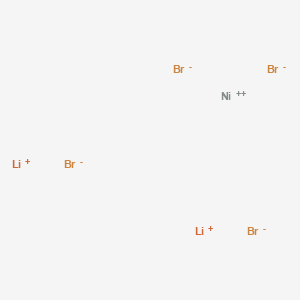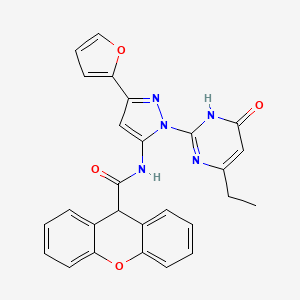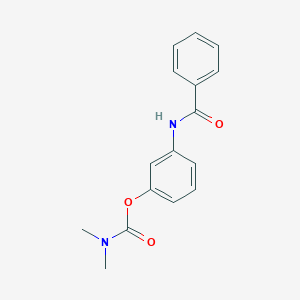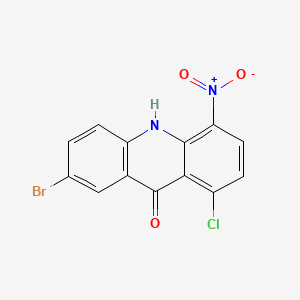
Dilithium;nickel(2+);tetrabromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dilithium;nickel(2+);tetrabromide, also known as dilithium tetrabromonickelate(II), is a coordination compound containing a nickel ion surrounded by four bromide ions in a tetrahedral arrangement. The chemical formula for this compound is Li₂NiBr₄. It forms a dark blue solution in tetrahydrofuran and is known for its unique structural and electronic properties .
準備方法
Synthetic Routes and Reaction Conditions
Dilithium tetrabromonickelate(II) can be synthesized by reacting nickel bromide with lithium bromide in a suitable solvent such as water or methanol. The reaction typically involves mixing the two salts in the solvent, followed by the addition of a coordinating solvent like tetrahydrofuran to form the desired complex .
Industrial Production Methods
In an industrial setting, the production of dilithium tetrabromonickelate(II) involves the use of high-purity nickel bromide and lithium bromide. The reaction is carried out in large reactors with precise control over temperature and solvent conditions to ensure the formation of the desired product. The resulting solution is then purified and concentrated to obtain the final compound .
化学反応の分析
Types of Reactions
Dilithium tetrabromonickelate(II) undergoes various chemical reactions, including:
Substitution Reactions: One or more bromide ions can be replaced by other ligands such as triphenylphosphine, resulting in the formation of different nickel complexes.
Oxidation-Reduction Reactions: The nickel ion in the compound can participate in redox reactions, changing its oxidation state and forming new products.
Common Reagents and Conditions
Common reagents used in reactions with dilithium tetrabromonickelate(II) include triphenylphosphine, bromobenzene, and various solvents like tetrahydrofuran and dichloroethane. Reaction conditions typically involve heating the reactants in a sealed tube at elevated temperatures .
Major Products
Major products formed from reactions with dilithium tetrabromonickelate(II) include various substituted nickel complexes, such as triphenylphosphinetribromonickelate and other tetrahedral nickelates .
科学的研究の応用
Dilithium tetrabromonickelate(II) has several scientific research applications, including:
作用機序
The mechanism of action of dilithium tetrabromonickelate(II) involves the coordination of the nickel ion with bromide ligands, which influences its electronic properties and reactivity. The compound can interact with various molecular targets, including organic substrates and other metal ions, through coordination and redox reactions .
類似化合物との比較
Similar Compounds
Similar compounds to dilithium tetrabromonickelate(II) include:
Tetrafluoronickelates: Nickel complexes with four fluoride ions.
Tetrachloronickelates: Nickel complexes with four chloride ions.
Tetraiodonickelates: Nickel complexes with four iodide ions.
Tetracyanonickelates: Nickel complexes with four cyanide ions.
Uniqueness
What sets dilithium tetrabromonickelate(II) apart from these similar compounds is its specific coordination environment and the unique electronic transitions it exhibits. The presence of bromide ligands results in distinct absorption bands in the visible and near-infrared regions, making it particularly useful in spectroscopic studies .
特性
分子式 |
Br4Li2Ni |
|---|---|
分子量 |
392.2 g/mol |
IUPAC名 |
dilithium;nickel(2+);tetrabromide |
InChI |
InChI=1S/4BrH.2Li.Ni/h4*1H;;;/q;;;;2*+1;+2/p-4 |
InChIキー |
AVJDNPHXGKKFIA-UHFFFAOYSA-J |
正規SMILES |
[Li+].[Li+].[Ni+2].[Br-].[Br-].[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[3,5-Bis(trifluoromethyl)phenyl]methyl]triethylazanium iodide](/img/structure/B14121435.png)

![(Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B14121446.png)
acetic acid](/img/structure/B14121453.png)


![6-methyl-3-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14121482.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide](/img/structure/B14121483.png)

![{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14121489.png)
![3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]prop-2-enoic acid](/img/structure/B14121496.png)
![N-[(Pyrrolidin-2-yl)methyl]isoquinoline-5-sulfonamide--hydrogen chloride (1/2)](/img/structure/B14121520.png)
![3H-imidazo[4,5-c][1,7]naphthyridine](/img/structure/B14121522.png)

